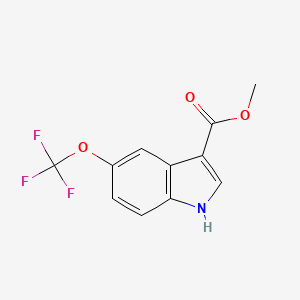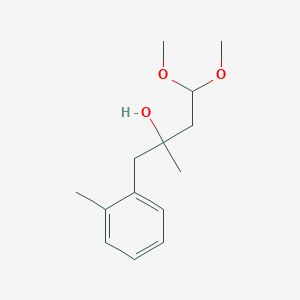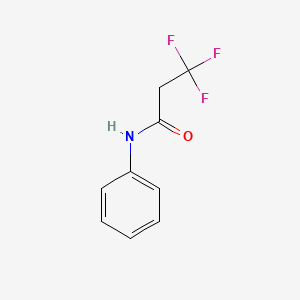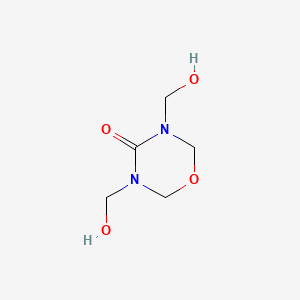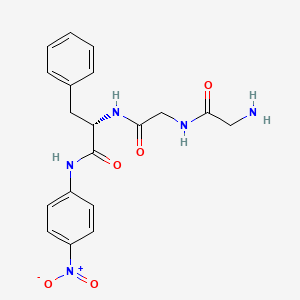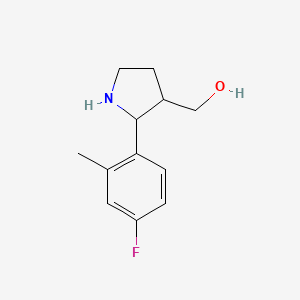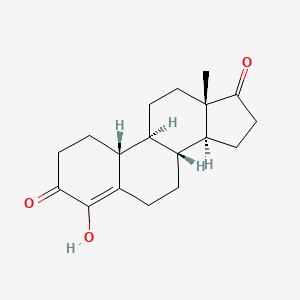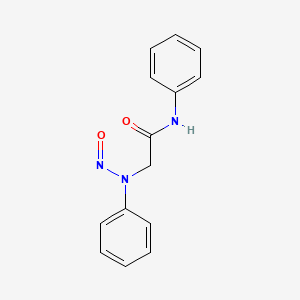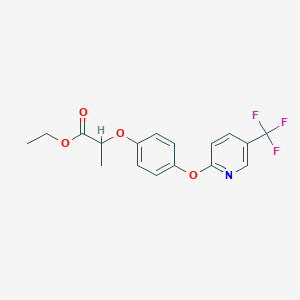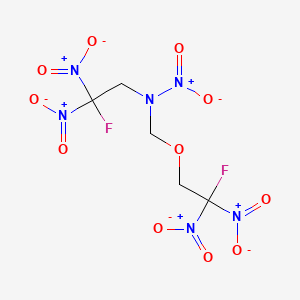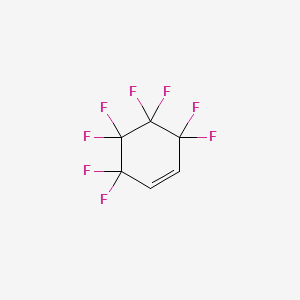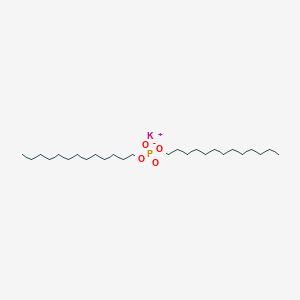![molecular formula C10H10BF3O3 B13410120 {4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid CAS No. 958453-62-8](/img/structure/B13410120.png)
{4-[(3,4,4-Trifluorobut-3-en-1-yl)oxy]phenyl}boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4,4-Trifluoro-but-3-en-1-yl-oxy)-phenylboronic acid is a boronic acid derivative that contains a trifluorobutene group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The trifluorobutene group introduces unique electronic and steric properties to the molecule, potentially enhancing its reactivity and selectivity in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,4-Trifluoro-but-3-en-1-yl-oxy)-phenylboronic acid typically involves the following steps:
Formation of the Trifluorobutene Group: The trifluorobutene group can be synthesized through the fluorination of butene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment to the Phenyl Ring: The trifluorobutene group is then attached to a phenyl ring through an etherification reaction, using a suitable base and solvent.
Introduction of the Boronic Acid Group: The phenyl ring with the trifluorobutene group is then subjected to borylation using reagents such as bis(pinacolato)diboron (B2Pin2) and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4,4-Trifluoro-but-3-en-1-yl-oxy)-phenylboronic acid can undergo various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The trifluorobutene group can be reduced to form trifluorobutane derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol.
Major Products
Oxidation: Phenol derivatives.
Reduction: Trifluorobutane derivatives.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Potential use in the development of enzyme inhibitors or probes for biological studies.
Medicine: Could be explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: May be used in the production of advanced materials or agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(3,4,4-Trifluoro-but-3-en-1-yl-oxy)-phenylboronic acid would depend on its specific application. In cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of new carbon-carbon bonds. The trifluorobutene group may influence the reactivity and selectivity of the compound through electronic and steric effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the trifluorobutene group, making it less sterically hindered and potentially less reactive.
4-(But-3-en-1-yl-oxy)-phenylboronic Acid: Similar structure but without the trifluorination, leading to different electronic properties.
4-(3,4,4-Trifluoro-but-3-en-1-yl-oxy)-benzoic Acid: Contains a carboxylic acid group instead of a boronic acid group, leading to different reactivity.
Uniqueness
4-(3,4,4-Trifluoro-but-3-en-1-yl-oxy)-phenylboronic acid is unique due to the presence of both the trifluorobutene and boronic acid groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
958453-62-8 |
|---|---|
Fórmula molecular |
C10H10BF3O3 |
Peso molecular |
245.99 g/mol |
Nombre IUPAC |
[4-(3,4,4-trifluorobut-3-enoxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BF3O3/c12-9(10(13)14)5-6-17-8-3-1-7(2-4-8)11(15)16/h1-4,15-16H,5-6H2 |
Clave InChI |
KXNFCWJTRPDIKX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)OCCC(=C(F)F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)
